

physical and chemical properties of 2-(Naphthalen-1-yl)pyrrolidine

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Compound of Interest

Compound Name: 2-(Naphthalen-1-yl)pyrrolidine

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An In-depth Technical Guide on the Physical and Chemical Properties of **2-(Naphthalen-1-yl)pyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-1-yl)pyrrolidine is a heterocyclic amine that holds potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. The document outlines a plausible synthetic route, discusses potential biological activities based on structurally related compounds, and proposes an experimental workflow to investigate its anticancer potential. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of **2-(Naphthalen-1-yl)pyrrolidine** and its derivatives for therapeutic applications.

Chemical Identity and Physical Properties

Comprehensive experimental data for **2-(Naphthalen-1-yl)pyrrolidine** is not extensively available in public databases. The following tables summarize key identifiers and a combination of available and predicted physicochemical properties to provide a foundational understanding of this compound.

Table 1: Chemical Identifiers for **2-(Naphthalen-1-yl)pyrrolidine**

Identifier	Value	Reference
IUPAC Name	2-(naphthalen-1-yl)pyrrolidine	
CAS Number	121193-91-7	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ N	[1]
Molecular Weight	197.28 g/mol	[1]
Canonical SMILES	<chem>C1CC(NC1)C2=CC=CC3=CC=CC=C32</chem>	[1]
InChI	InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2	[1]
InChIKey	FEJHFYHZVJWOOE-UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties of **2-(Naphthalen-1-yl)pyrrolidine**

Property	Value	Type	Reference
Appearance	Yellow Liquid	Experimental	[1]
Melting Point	Data not available	-	
Boiling Point	Data not available	-	
Solubility in Water	Slightly soluble	Experimental	
pKa (Conjugate Acid)	Data not available (Predicted ~10-11)	Predicted	
LogP (Octanol/Water)	3.8	Predicted (XLogP3)	[3]
Topological Polar Surface Area	12 Å ²	Predicted	[1]
Complexity	213	Predicted	[1]
Hydrogen Bond Donors	1	Predicted	[1]
Hydrogen Bond Acceptors	1	Predicted	[1]

Note: Many of the physical properties are predicted and should be confirmed through experimental validation.

Spectral Data (Predicted)

Experimental spectral data for **2-(naphthalen-1-yl)pyrrolidine** is not readily available. The following are predicted NMR chemical shifts based on the analysis of its constituent moieties, naphthalene and pyrrolidine.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.1-8.2	d	Naphthyl H
~7.8-7.9	d	Naphthyl H
~7.4-7.6	m	Naphthyl H
~4.5-4.6	t	Pyrrolidine CH
~3.0-3.2	m	Pyrrolidine CH ₂
~2.0-2.2	m	Pyrrolidine CH ₂
~1.7-1.9	m	Pyrrolidine CH ₂
~1.5-2.5	br s	NH

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)	Assignment
~138-140	Naphthyl C (quaternary)
~134-135	Naphthyl C (quaternary)
~128-130	Naphthyl CH
~125-127	Naphthyl CH
~122-124	Naphthyl CH
~60-62	Pyrrolidine CH
~46-48	Pyrrolidine CH ₂
~30-32	Pyrrolidine CH ₂
~25-27	Pyrrolidine CH ₂

Experimental Protocols

Proposed Synthesis of 2-(Naphthalen-1-yl)pyrrolidine

A specific, detailed experimental protocol for the synthesis of **2-(naphthalen-1-yl)pyrrolidine** is not readily available in the surveyed literature. However, a plausible synthetic route can be adapted from the synthesis of the isomeric 1-(1-naphthyl)pyrrolidine and general methods for the synthesis of 2-substituted pyrrolidines. The proposed method involves the reductive amination of 1-naphthaldehyde with 3-aminopropanol followed by cyclization.

Reaction Scheme:

- Reductive Amination: 1-Naphthaldehyde reacts with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride (NaBH_4) to form N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine.
- Cyclization: The resulting amino alcohol is then treated with a reagent like thionyl chloride (SOCl_2) to convert the hydroxyl group into a leaving group, facilitating intramolecular cyclization to form **2-(naphthalen-1-yl)pyrrolidine**.

Detailed Protocol:

- Step 1: Synthesis of N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine
 - To a solution of 1-naphthaldehyde (1.0 eq) in methanol, add 3-aminopropanol (1.1 eq).
 - Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
 - Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
 - Allow the reaction to warm to room temperature and stir for an additional 12 hours.
 - Quench the reaction by the slow addition of water.
 - Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.
- Step 2: Synthesis of **2-(Naphthalen-1-yl)pyrrolidine**

- Dissolve the purified N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
- Stir the reaction at room temperature for 4-6 hours.
- Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(naphthalen-1-yl)pyrrolidine**.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of **2-(naphthalen-1-yl)pyrrolidine** is limited. However, the pyrrolidine and naphthalene moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.

- **Anticancer Potential:** A structurally related compound, 2-(naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone, has been shown to inhibit the proliferation of skin cancer cells by acting as a microtubule-destabilizing agent, leading to cell cycle arrest and mitotic catastrophe.^[1] This suggests that **2-(naphthalen-1-yl)pyrrolidine** itself, or its derivatives, may possess anticancer properties by targeting the microtubule network. The pyrrolidine scaffold is a common feature in many anticancer agents.^[4]
- **Antiviral Potential:** Naphthalene and pyrrolidine derivatives have independently been investigated for their antiviral activities.^{[5][6][7]} The combination of these two pharmacophores in a single molecule could lead to novel antiviral agents.
- **Central Nervous System (CNS) Activity:** The pyrrolidine ring is a core structure in several CNS-active drugs. Further investigation into the neurological effects of **2-(naphthalen-1-yl)pyrrolidine** may be warranted.

Proposed Experimental Workflow for Anticancer Activity Screening

To investigate the potential anticancer mechanism of action of **2-(naphthalen-1-yl)pyrrolidine**, a logical experimental workflow can be proposed. This workflow focuses on its potential role as a microtubule inhibitor, drawing parallels from the activity of a structurally related compound.

Figure 1: Proposed workflow for investigating the anticancer activity of **2-(Naphthalen-1-yl)pyrrolidine**.

Conclusion

2-(Naphthalen-1-yl)pyrrolidine represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently sparse, predictive modeling and the known pharmacology of related compounds suggest potential for this scaffold, particularly in the development of novel anticancer and antiviral agents. The proposed synthetic route and experimental workflow provide a starting point for researchers to explore the therapeutic potential of this compound. Further experimental validation of its properties and biological effects is crucial to fully elucidate its utility in medicinal chemistry.

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